molecular formula C17H11ClO4 B5590512 3-(4-chlorobenzoyl)-1-benzofuran-5-yl acetate

3-(4-chlorobenzoyl)-1-benzofuran-5-yl acetate

Cat. No.: B5590512
M. Wt: 314.7 g/mol
InChI Key: ZUHGTQRQPRHKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzoyl)-1-benzofuran-5-yl acetate is a useful research compound. Its molecular formula is C17H11ClO4 and its molecular weight is 314.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.0345865 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Potential

A study on the synthesis and evaluation of benzofuran-acetamide derivatives, including compounds similar to 3-(4-chlorobenzoyl)-1-benzofuran-5-yl acetate, revealed their promising anticonvulsant activity. These compounds were tested against maximal electroshock-induced seizures in mice, showing the capability to prevent seizure spread at low doses. Notably, some derivatives demonstrated comparable anticonvulsant potency to phenytoin, a standard antiepileptic drug, indicating the therapeutic potential of this chemical class in epilepsy management (Shakya et al., 2016).

Antimicrobial and Antioxidant Activities

Another research avenue explores the antimicrobial and antioxidant properties of benzofuran derivatives. A study synthesized a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, showing significant antimicrobial and antioxidant activities. Some compounds within this series exhibited exceptional antimicrobial activity in well plate methods, while others demonstrated notable antioxidant efficacy, surpassing standard benchmarks like butylated hydroxyanisole (BHA) (Rangaswamy et al., 2017).

Antitubercular Potential

Further research into 3-chlorobenzofuran derivatives, closely related to this compound, has highlighted their potential as antitubercular agents. A series of these compounds were designed, synthesized, and evaluated against multidrug-resistant Mycobacterium tuberculosis strains, with some showing significant inhibitory potency. This suggests the viability of benzofuran derivatives in developing new antitubercular drugs (Abdullah et al., 2021).

Safety and Hazards

Ethyl (3-chlorobenzoyl)acetate is classified as a combustible liquid. It’s recommended to avoid breathing its vapors, mist, or gas, and to use it only in well-ventilated areas .

Future Directions

While specific future directions for “3-(4-chlorobenzoyl)-1-benzofuran-5-yl acetate” are not available, research into related compounds continues to explore their potential uses in various fields, including medicine and chemistry .

Properties

IUPAC Name

[3-(4-chlorobenzoyl)-1-benzofuran-5-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO4/c1-10(19)22-13-6-7-16-14(8-13)15(9-21-16)17(20)11-2-4-12(18)5-3-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHGTQRQPRHKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.